molecular formula C23H22N2O4 B5567982 methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate

methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate

Cat. No.: B5567982
M. Wt: 390.4 g/mol
InChI Key: QUUVZHLJZYDMKZ-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate, also known as MBBC, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as a potential anticancer agent.

Scientific Research Applications

Charge-localized Radical Cations and Electron Transfer Studies : The study by Nelsen, Ismagilov, and Powell (1997) explores the structural and electronic properties of charge-localized radical cations derived from hydrazine-based compounds, including their intramolecular electron transfer rates. This research is significant for understanding the fundamental aspects of charge transfer and electron delocalization in organic molecules, which has implications for the design of molecular electronics and photovoltaic materials (Nelsen, Ismagilov, & Powell, 1997).

Antineoplastic Agents and Biological Methylating Agents : Shyam, Cosby, and Sartorelli (1985) investigated several N,N'-bis(arylsulfonyl)hydrazines, assessing their potential as biological methylating agents with antineoplastic activity against various transplanted rodent tumors. This research contributes to the development of new chemotherapeutic agents based on hydrazine derivatives (Shyam, Cosby, & Sartorelli, 1985).

Synthesis of Bacterial Biofilm and MurB Inhibitors : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via a piperazine linker, demonstrating potent inhibitory activity against bacterial biofilms and the MurB enzyme. These findings are crucial for developing new strategies to combat antibiotic-resistant bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).

Oxidative Synthesis of Dicarbonyl Compounds : Li et al. (2009) focused on the iron-catalyzed oxidative synthesis of methylene-bridged bis-1,3-dicarbonyl compounds from N,N-dimethylaniline and 1,3-dicarbonyl compounds. The study highlights a highly efficient method for synthesizing key intermediates in organic synthesis and pharmaceutical chemistry (Li et al., 2009).

Novel Syntheses of Unsaturated and Deoxy Sugars : Honda, Kakehi, and Oguri (1978) reported on the reactions of methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives with hydrazines and other reagents, leading to novel syntheses of unsaturated and deoxy sugars. This research is important for the development of new synthetic pathways in carbohydrate chemistry (Honda, Kakehi, & Oguri, 1978).

Properties

IUPAC Name

methyl N-[(E)-[3,4-bis(phenylmethoxy)phenyl]methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-27-23(26)25-24-15-20-12-13-21(28-16-18-8-4-2-5-9-18)22(14-20)29-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,25,26)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUVZHLJZYDMKZ-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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